6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound that belongs to the class of pyrrolopyrimidines. This compound features a fused pyrrole and pyrimidine ring structure, which is characteristic of many biologically active molecules. The compound is identified by its unique molecular formula and has a molecular weight of approximately 134.14 g/mol. It is known for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The compound can be sourced from chemical suppliers such as TCI Chemicals and Benchchem, where it is typically available in high purity forms (greater than 95% purity). It is classified under organic compounds, specifically within the subgroup of organoheterocycles due to the presence of nitrogen atoms in its structure. Its CAS Registry Number is 2227-98-7, which uniquely identifies this chemical substance.
The synthesis of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves cyclization reactions starting from appropriately substituted precursors. Common synthetic routes include:
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions, improving scalability and efficiency. Purification techniques such as recrystallization and chromatography are employed post-synthesis to isolate the desired product with high purity levels.
The molecular structure of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine consists of a pyrrole ring fused with a pyrimidine ring. The specific arrangement of atoms includes:
The compound's structure can be represented by its SMILES notation: CC1=C2C(=NC=N1)N(C(=N2)N)C
.
6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine participates in various chemical reactions:
These reactions are significant for modifying the compound's structure for potential applications in pharmaceuticals.
Research indicates that derivatives of pyrrolopyrimidine compounds may exhibit activity against specific enzymes involved in cellular signaling pathways, making them candidates for drug development targeting diseases like cancer or inflammation.
6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several potential applications in scientific research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2